![molecular formula C8H7FN4 B11735422 2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine](/img/structure/B11735422.png)
2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine
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Overview
Description
2-(2-Fluorophenyl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
2-(2-Fluorophenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Fluorophenyl)-2H-1,2,3-triazol-4-amine has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
2-(2-Fluorophenyl)-2H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different core structure.
2-Fluoroamphetamine: A stimulant with a fluorophenyl group attached to an amphetamine backbone.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties compared to other fluorophenyl-containing compounds.
Biological Activity
2-(2-fluorophenyl)-2H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Synthesis
The molecular formula of this compound is C8H8FN5. The triazole ring structure allows for significant interactions with biological targets due to its ability to form hydrogen bonds. The synthesis typically involves the reaction of azides with alkynes through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method in organic chemistry for generating triazole derivatives.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,3-triazole ring exhibit notable antimicrobial activity. For instance, derivatives of 1,2,3-triazoles have been reported to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that similar triazole compounds can inhibit the growth of strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, triazole derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. In particular, studies have shown that certain triazole compounds can inhibit angiogenesis and tumor growth in vivo .
Anti-inflammatory Effects
Triazole derivatives also exhibit anti-inflammatory properties. Research has indicated that these compounds can modulate cytokine production in immune cells. For instance, certain derivatives were found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs), suggesting a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the triazole ring. Studies have shown that modifications at specific positions can enhance or diminish antimicrobial and anticancer activities. For instance:
- Fluorine Substitution : The presence of fluorine in the phenyl ring has been associated with increased potency against certain bacterial strains.
- Amino Groups : The introduction of amino groups at strategic locations on the triazole enhances interactions with biological targets.
Case Studies
- Antibacterial Activity : A study evaluating various triazole derivatives found that those with a fluorinated phenyl group exhibited superior antibacterial activity against MRSA compared to non-fluorinated analogs. The MIC values were significantly lower for fluorinated compounds .
- Anticancer Efficacy : In vitro assays demonstrated that this compound inhibited proliferation in several cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating strong cytotoxicity .
Properties
Molecular Formula |
C8H7FN4 |
---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-(2-fluorophenyl)triazol-4-amine |
InChI |
InChI=1S/C8H7FN4/c9-6-3-1-2-4-7(6)13-11-5-8(10)12-13/h1-5H,(H2,10,12) |
InChI Key |
AJMSGTYMGCSJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=CC(=N2)N)F |
Origin of Product |
United States |
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